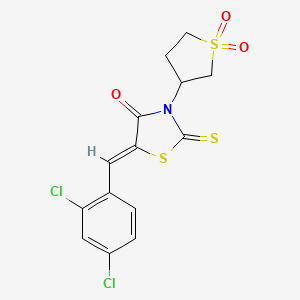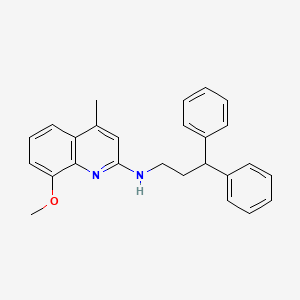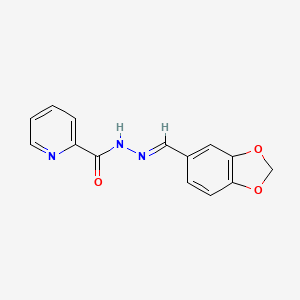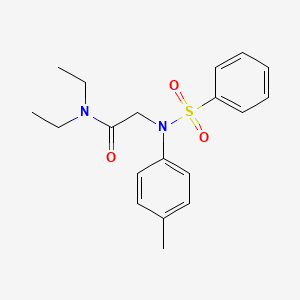
5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine
Übersicht
Beschreibung
5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine, also known as DMQX, is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DMQX is a potent antagonist of the ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity in the central nervous system. In
Wirkmechanismus
5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine acts as a competitive antagonist of the AMPA and kainate receptors, which are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. By binding to the receptor site, 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine prevents the binding of glutamate and blocks the influx of calcium ions into the postsynaptic neuron, thereby inhibiting the depolarization and excitation of the neuron. This leads to a reduction in synaptic transmission and plasticity, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine has been shown to have a range of biochemical and physiological effects depending on the dose, route of administration, and experimental conditions. At low doses, 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine can enhance long-term potentiation (LTP) and learning and memory in animal models, suggesting a potential therapeutic role in cognitive disorders. At high doses, however, 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine can induce seizures and neurotoxicity, which can limit its clinical use. 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which may contribute to its effects on behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine has several advantages as a research tool, including its high potency and selectivity for AMPA and kainate receptors, its ability to cross the blood-brain barrier, and its availability as a commercial product. However, 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine also has some limitations that need to be taken into account when designing experiments. For example, 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine can have off-target effects on other glutamate receptors and ion channels, which can complicate the interpretation of results. 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine can also have dose-dependent effects on behavior and physiology, which need to be carefully controlled for in experimental design.
Zukünftige Richtungen
There are several future directions for research on 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine and its potential therapeutic applications. One area of interest is the development of more selective and potent AMPA and kainate receptor antagonists that can be used to modulate synaptic plasticity and treat neurological disorders. Another area of interest is the investigation of the role of 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine in neuroinflammation, oxidative stress, and mitochondrial dysfunction, which are implicated in the pathogenesis of many neurodegenerative diseases. Finally, the potential use of 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine as a pharmacological tool to study the molecular mechanisms of synaptic transmission and plasticity in health and disease remains an active area of research.
Wissenschaftliche Forschungsanwendungen
5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine has been widely used as a research tool to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to block the activity of AMPA and kainate receptors, which are involved in the regulation of synaptic plasticity and excitotoxicity. 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine has been used to study the mechanisms of synaptic transmission and plasticity, learning and memory, seizure activity, and neurodegeneration. It has also been used to investigate the potential therapeutic effects of modulating glutamate receptor activity in neurological and psychiatric disorders such as epilepsy, stroke, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
5,7-dimethoxy-4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-8-17(20-11-13-6-4-5-7-19-13)21-15-9-14(22-2)10-16(23-3)18(12)15/h4-10H,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTZFZRBCWAQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethoxy-4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![benzaldehyde [5-(3-nitrobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3865783.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B3865796.png)
![methyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865799.png)
![N'-[(2-methyl-3-thienyl)methylene]nicotinohydrazide](/img/structure/B3865806.png)

![4-[(cyclobutylcarbonyl)amino]-N-[(5-isopropylisoxazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B3865828.png)


![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-phenylacetamide](/img/structure/B3865849.png)
![2-thiophenecarbaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B3865859.png)
![3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3865863.png)